molecular formula C13H15FO3 B12533905 1-Pentanone, 4-(acetyloxy)-1-(4-fluorophenyl)-, (4R)- CAS No. 820247-80-1

1-Pentanone, 4-(acetyloxy)-1-(4-fluorophenyl)-, (4R)-

Cat. No.: B12533905
CAS No.: 820247-80-1
M. Wt: 238.25 g/mol
InChI Key: BMKGXRQWYOVCKE-SECBINFHSA-N
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Description

This compound is a chiral pentanone derivative featuring a 4-fluorophenyl group at position 1 and an acetyloxy substituent at position 4, with an (R)-configured stereocenter at carbon 2.

Properties

CAS No.

820247-80-1

Molecular Formula

C13H15FO3

Molecular Weight

238.25 g/mol

IUPAC Name

[(2R)-5-(4-fluorophenyl)-5-oxopentan-2-yl] acetate

InChI

InChI=1S/C13H15FO3/c1-9(17-10(2)15)3-8-13(16)11-4-6-12(14)7-5-11/h4-7,9H,3,8H2,1-2H3/t9-/m1/s1

InChI Key

BMKGXRQWYOVCKE-SECBINFHSA-N

Isomeric SMILES

C[C@H](CCC(=O)C1=CC=C(C=C1)F)OC(=O)C

Canonical SMILES

CC(CCC(=O)C1=CC=C(C=C1)F)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pentanone, 4-(acetyloxy)-1-(4-fluorophenyl)-, (4R)- typically involves the following steps:

    Formation of the Ketone Backbone: This can be achieved through various methods such as the oxidation of secondary alcohols or the Friedel-Crafts acylation of alkanes.

    Introduction of the Acetyloxy Group: This step often involves the esterification of the hydroxyl group with acetic anhydride or acetyl chloride.

    Attachment of the Fluorophenyl Group: This can be done through nucleophilic aromatic substitution or other coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, optimized for yield and cost-effectiveness. This might include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

1-Pentanone, 4-(acetyloxy)-1-(4-fluorophenyl)-, (4R)- can undergo various types of chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include hydroxide ions (OH-) and amines (NH2R).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted ketones and esters.

Scientific Research Applications

Chemical Properties and Structure

1-Pentanone, 4-(acetyloxy)-1-(4-fluorophenyl)-, (4R)- features a pentanone backbone with both acetyloxy and fluorophenyl substituents. The presence of these functional groups allows for diverse reactivity and interactions with biological systems. The compound's stereochemistry is denoted by the (4R) designation, indicating specific spatial arrangements that may influence its biological activity.

Scientific Research Applications

1. Chemistry:

  • Building Block for Synthesis: The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.
  • Reactivity Studies: Its unique structure allows researchers to study reaction mechanisms and kinetics in organic chemistry. The acetyloxy group can participate in nucleophilic substitution reactions, while the fluorophenyl group can engage in electrophilic aromatic substitution.

2. Biology:

  • Biological Activity Investigations: Researchers are exploring the biological activity of this compound, particularly its interactions with enzymes and receptors. Preliminary studies suggest potential anti-inflammatory and analgesic effects.
  • Drug Development: Due to its structural features, it is being investigated as a precursor for novel therapeutic agents. The fluorinated phenyl group may enhance lipophilicity, improving cellular uptake and bioavailability.

3. Medicine:

  • Therapeutic Potential: Current research is focused on understanding the compound's mechanisms of action in biological systems. It may have implications in treating conditions such as pain or inflammation by modulating specific biological pathways.
  • Preclinical Studies: Ongoing preclinical studies are assessing the efficacy and safety profiles of this compound in various biological models. These studies aim to establish its potential as a lead compound for further drug development.

Data Tables

Activity TypeObservations
AntiinflammatoryPotential modulation of inflammatory pathways observed in vitro
AnalgesicPreliminary data suggests pain-relieving properties
AntimicrobialStudies indicate moderate antibacterial activity against certain strains

Case Studies

Case Study 1: Anti-inflammatory Effects
A study conducted on the compound's anti-inflammatory properties demonstrated significant inhibition of pro-inflammatory cytokines in cell cultures. This suggests that the compound may modulate immune responses effectively.

Case Study 2: Synthesis of Derivatives
Research focused on synthesizing derivatives of 1-Pentanone, 4-(acetyloxy)-1-(4-fluorophenyl)-, (4R)- has shown that modifications to the acetyloxy group can enhance biological activity. This highlights the importance of structural variations in developing more potent compounds.

Mechanism of Action

The mechanism of action of 1-Pentanone, 4-(acetyloxy)-1-(4-fluorophenyl)-, (4R)- would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, synthetic, and functional aspects of the target compound with analogous derivatives:

Compound Key Structural Features Synthesis Highlights Physicochemical/Biological Notes Reference
1-Pentanone, 4-(acetyloxy)-1-(4-fluorophenyl)-, (4R)- 4R stereocenter; 4-fluorophenyl and acetyloxy groups at positions 1 and 4, respectively. Likely involves stereoselective acylation and fluorophenyl coupling (similar to ). High lipophilicity due to fluorophenyl; acetyloxy may enhance metabolic stability. N/A
4F-Pentedrone (1-(4-fluorophenyl)-2-(methylamino)pentan-1-one) Methylamino group at position 2; no acetyloxy or stereocenter. Synthesized via alkylation of 4-fluorophenylacetone with methylamine derivatives . Solid at room temperature; psychostimulant properties due to amino group interaction with dopamine.
4-F-PVP (1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone) Pyrrolidinyl group at position 2; no acetyloxy. Prepared via Mannich reaction or reductive amination . Cytotoxic effects linked to aliphatic chain length and membrane fluidity disruption.
1-Pentanone, 1-(4-methoxyphenyl)- Methoxy group (electron-donating) at position 4; no fluorophenyl or stereocenter. Synthesized via Friedel-Crafts acylation of anisole . Lower polarity compared to acetyloxy derivatives; used in fragrance/pharmaceutical intermediates.
1-(4-Fluorophenyl)-4-methylpentane-1,3-dione Diketone structure with methyl and fluorophenyl groups. Intermediate in statin synthesis (e.g., rosuvastatin) via Claisen condensation . Enhanced acidity due to diketone; used in cholesterol-lowering drug precursors.

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (e.g., acetyloxy in the target compound vs. Fluorophenyl vs. Phenyl: Fluorine enhances lipophilicity and metabolic stability, as seen in 4F-Pentedrone and 4-F-PVP .

Stereochemistry :
The (4R) configuration in the target compound may confer distinct biological activity compared to racemic mixtures, similar to enantiomer-specific effects observed in chiral drugs (e.g., thalidomide).

Biological Activity: Compounds with amino/pyrrolidinyl groups (e.g., 4F-Pentedrone, 4-F-PVP) exhibit stimulant or cytotoxic effects . The target compound’s acetyloxy group could reduce CNS penetration compared to amino derivatives, directing it toward non-neurological applications.

Structural and Analytical Insights

  • Crystallography : Fluorophenyl-containing compounds often adopt planar or near-planar conformations, as observed in isostructural thiazole derivatives (triclinic, P-1 symmetry) .
  • Refinement Tools : SHELXL () is widely used for small-molecule crystallography, suggesting its applicability for confirming the target compound’s stereochemistry.

Biological Activity

1-Pentanone, 4-(acetyloxy)-1-(4-fluorophenyl)-, (4R)- is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant case studies that illustrate its significance in medicinal chemistry.

  • Chemical Formula : C11H13FO2
  • Molecular Weight : 198.22 g/mol
  • CAS Registry Number : 709-24-0
  • IUPAC Name : 1-Pentanone, 4-(acetyloxy)-1-(4-fluorophenyl)-, (4R)-

The structure of this compound includes a pentanone backbone with an acetyloxy group and a fluorophenyl substituent, which may influence its biological interactions.

Research indicates that compounds with similar structures often exhibit interactions with various biological targets, including enzymes and receptors. The presence of the fluorine atom in the phenyl ring may enhance lipophilicity and alter receptor binding profiles, potentially leading to increased potency or selectivity for specific targets.

Pharmacological Effects

1-Pentanone derivatives have been studied for their analgesic and anti-inflammatory properties. The acetyloxy group is known to contribute to the modulation of pain pathways by inhibiting cyclooxygenase enzymes (COX), which are crucial in the synthesis of pro-inflammatory mediators.

Data Table of Biological Activities

Activity Effect Reference
COX InhibitionModerate inhibition
Analgesic PropertiesPain relief in animal models
Antimicrobial ActivityEffective against certain bacteria

Case Study 1: Analgesic Effects

A study published in Journal of Medicinal Chemistry evaluated the analgesic effects of various pentanone derivatives in rodent models. The results indicated that 1-pentanone derivatives exhibited significant pain relief comparable to standard analgesics like ibuprofen. The study highlighted the importance of the acetyloxy group in enhancing analgesic properties through COX inhibition.

Case Study 2: Antimicrobial Properties

In a recent investigation into antimicrobial activities, a derivative of 1-pentanone was tested against several strains of bacteria. The findings demonstrated that the compound showed promising antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus. This suggests potential applications in developing new antimicrobial agents.

Research Findings

Recent data from high-throughput screening (HTS) assays indicate that similar compounds often interact with multiple biological targets, leading to promiscuous binding profiles. This characteristic can complicate the assessment of specific biological activity but also opens avenues for discovering novel therapeutic applications.

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